Butyl valerate

説明

Butyl pentanoate is a fatty acid ester.

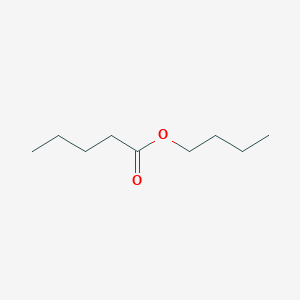

Structure

2D Structure

3D Structure

特性

IUPAC Name |

butyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-7-9(10)11-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJADYKTJJGKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060455 | |

| Record name | Pentanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, liquid with an apple-raspberry odour | |

| Record name | Butyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.80 °C. @ 760.00 mm Hg | |

| Record name | Butyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in propylene glycol; slightly soluble in water | |

| Record name | Butyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861-0.871(d20/4) | |

| Record name | Butyl valerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-68-4 | |

| Record name | Butyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F93Z6CCM06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-92.8 °C | |

| Record name | Butyl pentanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl valerate, an ester recognized for its pleasant, fruity aroma, finds applications across the flavor, fragrance, and pharmaceutical industries. Its synthesis is a critical process, optimized for yield, purity, and environmental impact. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound, including direct esterification with various catalysts, enzymatic synthesis, and transesterification. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a core resource for laboratory and industrial applications.

**1. Introduction

This compound (also known as butyl pentanoate) is chemically an ester derived from the condensation of valeric acid and n-butanol. The choice of synthesis method is often dictated by factors such as cost, desired purity, scalability, and environmental considerations. This guide delves into the technical specifics of the most prevalent and innovative synthesis routes.

**2. Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through three main pathways:

-

Direct Esterification: The most common industrial method, involving the direct reaction of valeric acid and n-butanol.

-

Enzymatic Synthesis: A "green" chemistry approach utilizing lipases as biocatalysts.

-

Transesterification: The exchange of the alcohol group of a starting ester with butanol.

Direct Esterification

Direct esterification, or Fischer-Speier esterification, is an equilibrium-limited reaction. To drive the reaction towards the product, catalysts are employed, and often, one of the reactants is used in excess, or the water byproduct is removed.

Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective homogeneous catalysts. They operate by protonating the carbonyl oxygen of the valeric acid, thereby increasing its electrophilicity.

Experimental Protocol: Sulfuric Acid Catalyzed Synthesis

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a heating mantle.

-

Reactants:

-

Valeric acid (1.0 mol)

-

n-Butanol (1.2 mol, 20% molar excess)

-

Concentrated Sulfuric Acid (0.05 mol, 5 mol% of the limiting reactant)

-

-

Procedure:

-

Combine valeric acid and n-butanol in the round-bottom flask.

-

Slowly add the concentrated sulfuric acid while stirring.

-

Heat the mixture to reflux (approximately 117-118°C) for 2-4 hours.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude this compound by fractional distillation.

-

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-36), offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced corrosivity.[1]

Experimental Protocol: Ion-Exchange Resin (Amberlyst-36) Catalyzed Synthesis

-

Apparatus: A stirred batch reactor with temperature control.

-

Reactants:

-

Valeric acid (1.0 mol)

-

n-Butanol (3.8 mol)

-

Amberlyst-36 (6.7 wt% of total reactants)

-

-

Procedure:

-

Pre-treat the Amberlyst-36 by washing with methanol and drying in a vacuum oven.

-

Charge the reactor with valeric acid and n-butanol.

-

Heat the mixture to the reaction temperature of 360.4 K (87.25 °C).[1]

-

Add the pre-treated Amberlyst-36 to initiate the reaction.

-

Maintain vigorous stirring to ensure good contact between reactants and catalyst.

-

Monitor the reaction for 4-6 hours.

-

After the reaction, the catalyst can be easily removed by filtration.

-

The product is then purified by distillation.

-

Enzymatic Synthesis

The use of lipases for ester synthesis is an increasingly popular green alternative. Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), offer high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption.

Experimental Protocol: Lipase (Novozym 435) Catalyzed Synthesis

-

Apparatus: A temperature-controlled shaker or a stirred reactor.

-

Reactants:

-

Valeric acid (1.0 mol)

-

n-Butanol (1.0 mol)

-

Immobilized Lipase (e.g., Novozym 435, 5-10% w/w of substrates)

-

Molecular sieves (to remove water)

-

Organic solvent (e.g., n-hexane, optional)

-

-

Procedure:

-

In a sealed flask, dissolve valeric acid and n-butanol in a suitable solvent (or run solvent-free).

-

Add the immobilized lipase and molecular sieves.

-

Incubate the mixture at a mild temperature (e.g., 40-60°C) with continuous agitation for 24-48 hours.

-

Monitor the conversion to this compound by GC.

-

Once the reaction reaches equilibrium, filter off the immobilized enzyme for reuse.

-

Remove the solvent (if used) under reduced pressure.

-

Purify the this compound by vacuum distillation.

-

Transesterification

Transesterification involves the reaction of an ester with an alcohol to form a different ester. For this compound synthesis, a readily available valerate ester, such as methyl valerate or ethyl valerate, can be reacted with n-butanol. This method can be catalyzed by acids, bases, or enzymes.

Experimental Protocol: Acid-Catalyzed Transesterification

-

Apparatus: A distillation apparatus to remove the lower-boiling alcohol byproduct.

-

Reactants:

-

Ethyl valerate (1.0 mol)

-

n-Butanol (1.5 mol)

-

p-Toluenesulfonic acid (0.02 mol)

-

-

Procedure:

-

Combine ethyl valerate, n-butanol, and p-toluenesulfonic acid in the reaction flask.

-

Heat the mixture to a temperature that allows for the distillation of the ethanol byproduct, thereby driving the equilibrium towards the formation of this compound.

-

Continuously remove the ethanol as it forms.

-

After the reaction is complete, neutralize the catalyst, wash, dry, and purify the this compound by distillation.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis methods of this compound and similar esters.

Table 1: Comparison of Direct Esterification Methods for this compound Synthesis

| Catalyst | Molar Ratio (Butanol:Acid) | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| H₂SO₄ | 1.2:1 | Reflux (~118) | 5 mol% | 2-4 | >90 (typical) | General Knowledge |

| p-TSA | 1.5:1 | Reflux | 2 mol% | 3-5 | High | General Knowledge |

| Amberlyst-36 | 3.8:1 | 87.25 | 6.7 wt% | 5 | 87.3 | [1] |

| Indion 190 | 3:1 | 90 | 5 wt% | 6 | ~75 | [1] |

| Purolite CT275 | 3:1 | 90 | 5 wt% | 6 | ~80 | [1] |

Table 2: Enzymatic Synthesis of Esters (Illustrative for this compound)

| Enzyme | Substrates | Molar Ratio | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Novozym 435 | Butyric acid + Butanol | 1:1 | 48 | 40% of acid mass | 2 | >90 | [2] |

| Novozym 435 | Acetic acid + Butanol | 3.6:1 (Butanol:Acid) | 46 | 7% | 2.5 | >94 | [3] |

| Rhizopus oryzae | Acetic acid + Butanol | 1:1 | 37 | 500 IU | 24 | 60 (solvent-free) | [4] |

Visualizing the Synthesis Pathways

Direct Esterification Pathway

References

Butyl Valerate: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl valerate, also known as butyl pentanoate, is a fatty acid ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid characterized by a sweet, fruity aroma reminiscent of apples and pineapples.[1][2] This technical guide provides an in-depth profile of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an overview of its primary applications. The information is curated to be a valuable resource for professionals in research, chemical synthesis, and drug development who may encounter this compound.

Chemical and Physical Properties

This compound is primarily recognized for its sensory characteristics and is utilized as a flavoring and fragrance agent.[1][3] Its physical and chemical properties are well-documented and are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | Butyl pentanoate | [1] |

| Synonyms | This compound, n-Butyl pentanoate, Valeric acid butyl ester | [2][3] |

| CAS Number | 591-68-4 | [3] |

| Molecular Formula | C₉H₁₈O₂ | [2] |

| Molecular Weight | 158.24 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Odor | Sweet, fruity, apple, pineapple, green, tropical | [2] |

| Boiling Point | 186-187 °C (lit.) | [1] |

| Melting Point | -92.8 °C | [1] |

| Density | 0.868 g/mL at 25 °C (lit.) | [1] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [2][3] |

| Flash Point | 152 °F (66.7 °C) | [1] |

| Refractive Index | n20/D 1.412 (lit.) | [1] |

Synthesis of this compound

This compound is synthesized via the Fischer esterification of valeric acid with n-butanol, using an acid catalyst such as sulfuric acid.[4] This reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use an excess of one of the reactants, typically the alcohol, and to remove the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification of Valeric Acid and n-Butanol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Valeric acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add diethyl ether to the separatory funnel to dissolve the organic layer. Wash the organic layer sequentially with:

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[6]

-

Solvent Removal: Filter the drying agent and remove the diethyl ether and excess n-butanol using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation.[9][10] Collect the fraction that distills at the boiling point of this compound (approximately 186-187 °C).[1][10]

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, with Gas Chromatography (GC) being a primary method for assessing purity and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Experimental Protocol: Gas Chromatography (GC-FID) Analysis

This protocol provides a general method for the analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating esters.

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.[11]

-

Temperatures:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

Sample Preparation:

-

Dilute a small amount of the this compound sample in a suitable solvent, such as heptane or ethanol, to a concentration of approximately 0.1-1 mg/mL.[12]

-

If quantitative analysis is required, prepare a series of calibration standards of known concentrations.[13][14] An internal standard can also be used for improved accuracy.[14]

Procedure:

-

Inject the prepared sample into the GC.

-

Acquire the chromatogram.

-

Identify the peak corresponding to this compound based on its retention time, which should be compared to a standard if available.

-

The peak area can be used to determine the purity of the sample or to quantify its concentration against the calibration curve.[11]

Applications

This compound's primary application lies in the food and fragrance industries due to its pleasant fruity aroma.[2][3] It is used as a flavoring agent in a variety of products, including beverages, baked goods, and candies.[1] In the fragrance industry, it is incorporated into perfumes, soaps, and other personal care products.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Analytical Workflow

Caption: General workflow for the GC-FID analysis of this compound.

Applications of this compound

Caption: Primary applications of this compound in the food and fragrance industries.

References

- 1. This compound | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. CAS 591-68-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. CN101914015A - Preparation and purification method of butyl stearate - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. pubs.sciepub.com [pubs.sciepub.com]

- 14. agilent.com [agilent.com]

An In-depth Technical Guide to the Core Properties of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of butyl valerate. This compound, also known as butyl pentanoate, is an ester recognized for its characteristic fruity aroma and finds applications in the flavor, fragrance, and chemical industries. This document consolidates key data on its identity, physical constants, and chemical behavior. Detailed experimental protocols for the synthesis of this compound via Fischer esterification and for the determination of its core physical properties are provided to facilitate laboratory research and development.

Chemical Identity and Structure

This compound is the ester formed from the condensation of valeric acid and n-butanol.[1] Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | butyl pentanoate[2] |

| Synonyms | This compound, n-Butyl pentanoate, Valeric acid butyl ester[2] |

| CAS Number | 591-68-4[2] |

| Molecular Formula | C₉H₁₈O₂[2] |

| Molecular Weight | 158.24 g/mol [2] |

| SMILES | CCCCC(=O)OCCCC[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of experimental procedures.

| Property | Value |

| Appearance | Colorless liquid with a fruity (apple-raspberry) odor[3][4] |

| Boiling Point | 185.80 °C at 760 mmHg[2][5] |

| Melting Point | -92.8 °C[2] |

| Density | 0.861 - 0.871 g/cm³ at 20°C[2] |

| Solubility | Slightly soluble in water; soluble in alcohol, propylene glycol, and ether[5][6] |

| Refractive Index | 1.408 - 1.416 at 20°C[2] |

| Flash Point | 66.67 °C (152.00 °F) - Closed Cup[5] |

| Vapor Pressure | 0.608 mmHg at 25 °C[5] |

| Vapor Density | 5.4 (Air = 1)[5] |

Chemical Properties and Synthesis

This compound is a fatty acid ester.[2] The most common method for its synthesis is the Fischer esterification of valeric acid with n-butanol, using a strong acid catalyst such as sulfuric acid.[7] The reaction is reversible and is typically heated to drive the equilibrium towards the formation of the ester.[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Valeric acid

-

n-Butanol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, combine valeric acid and an excess of n-butanol (e.g., a 1:3 molar ratio).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Add a few boiling chips and assemble a reflux apparatus.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 186 °C.

Determination of Boiling Point

The boiling point of the purified this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus. The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Density

The density of this compound can be measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C). The mass of a known volume of the liquid is determined, and the density is calculated.

Determination of Refractive Index

The refractive index can be measured using an Abbe refractometer. A few drops of the sample are placed on the prism, and the refractive index is read at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed Tester. The liquid is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Analytical Characterization

Gas chromatography (GC) is a suitable method for assessing the purity of synthesized this compound and for its quantification.

Typical GC-FID Parameters:

-

Column: A polar capillary column (e.g., Carbowax or DB-WAX) is often used for the analysis of esters.

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 250 °C

-

Oven Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis, purification, and analysis of this compound.

Caption: Synthesis and Characterization Workflow for this compound.

References

Absence of Butyl Valerate in the Natural Volatile Profile of Almonds (Prunus dulcis)

Issued: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: An extensive review of scientific literature on the volatile organic compounds (VOCs) present in almonds (Prunus dulcis) reveals no evidence of the natural occurrence of butyl valerate. Numerous analytical studies employing methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC/MS) have been conducted to characterize the aromatic profile of both raw and processed almonds.[1][2][3] These studies have identified a wide range of compounds, including aldehydes, alcohols, ketones, and pyrazines, but this compound is not among them. This technical guide summarizes the current state of knowledge on the volatile composition of almonds, provides quantitative data for key identified compounds, and details a representative experimental protocol for the analysis of these volatiles.

Introduction: The Volatile Profile of Almonds

Almonds possess a complex aromatic profile that is a critical component of their sensory and quality attributes. The volatile composition of raw almonds is distinct from that of roasted almonds, with the latter developing a richer profile due to heat-induced chemical changes, primarily the Maillard reaction.[1][2]

In raw almonds, the predominant volatile compound is typically benzaldehyde, which imparts a characteristic marzipan-like aroma.[2][4] This compound is released through the enzymatic breakdown of amygdalin, which may be present in trace amounts even in sweet almonds.[2][4] Other significant compounds in raw almonds include various aldehydes, alcohols, and ketones.[2][3]

Roasting significantly alters this profile. While benzaldehyde levels decrease, a host of new compounds are formed, including pyrazines, furans, and pyrroles, which contribute to the typical roasted flavor.[1][2][4] Despite this extensive characterization, this compound, an ester known for its fruity aroma, has not been identified as a naturally occurring compound in almonds.

Quantitative Analysis of Key Almond Volatiles

The following table summarizes the concentration of several key volatile compounds identified in raw and roasted almonds. These values are compiled from literature and can vary based on almond cultivar, growing conditions, and processing parameters.

| Volatile Compound | Chemical Class | Concentration in Raw Almonds (ng/g) | Concentration in Roasted Almonds (ng/g) | Aroma Descriptor |

| Benzaldehyde | Aldehyde | 2934.6 ± 272.5 | 315.8 ± 70.0 | Marzipan, Cherry |

| Hexanal | Aldehyde | 134.4 ± 19.1 | 212.4 ± 40.5 | Green, Grassy |

| 1-Hexanol | Alcohol | 22.8 ± 3.5 | 40.7 ± 8.7 | Green, Fruity |

| 2,5-Dimethylpyrazine | Pyrazine | 0.9 ± 0.2 | 168.7 ± 31.9 | Nutty, Roasted |

| 2-Methyl-1-propanol | Alcohol | 17.6 ± 1.6 | 5.6 ± 1.6 | Winey, Fruity |

| 3-Methyl-1-butanol | Alcohol | 25.1 ± 1.8 | 5.1 ± 1.2 | Malty, Alcoholic |

| Linalool | Terpene Alcohol | 13.7 ± 1.9 | 10.1 ± 2.4 | Floral, Citrus |

Data adapted from Xiao et al. (2014). Roasting conditions averaged across treatments at 138°C.[1]

Standard Experimental Protocol for Almond Volatile Analysis

The following protocol describes a widely used method for the extraction and analysis of volatile compounds from almonds.

3.1. Objective: To identify and quantify the volatile organic compounds in almond samples using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

3.2. Materials and Reagents:

-

Almond sample (raw or roasted)

-

Grinder (e.g., coffee grinder)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-Wax, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

High-purity helium carrier gas

-

Internal standard solution (e.g., 4-methyl-2-pentanol in methanol)

3.3. Sample Preparation:

-

Obtain a representative sample of almonds.

-

Grind the almonds into a fine, consistent powder.

-

Accurately weigh 2.0 g of the ground almond powder into a 20 mL headspace vial.

-

Add a known amount of internal standard to the vial for semi-quantification.

-

Immediately seal the vial with the screw cap.

3.4. HS-SPME Procedure:

-

Place the sealed vial in a heating block or autosampler incubator set to a specific temperature (e.g., 50°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

After extraction, retract the fiber into the needle.

3.5. GC-MS Analysis:

-

Immediately insert the SPME fiber into the GC injection port, heated to a desorption temperature (e.g., 250°C).

-

Desorb the trapped volatiles onto the GC column for a set time (e.g., 5 minutes) in splitless mode.

-

Begin the GC temperature program. A typical program might be:

-

Initial temperature of 40°C, hold for 3 minutes.

-

Ramp at 5°C/minute to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV) and scans a mass range of m/z 35-400.

3.6. Data Analysis:

-

Identify compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with known standards.

-

Quantify or semi-quantify the compounds by integrating the peak area of each compound and comparing it to the peak area of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and a key biosynthetic pathway relevant to almond aroma.

Caption: Experimental workflow for almond volatile analysis.

Caption: Enzymatic pathway for benzaldehyde formation in almonds.

Conclusion

Based on a thorough review of existing analytical chemistry literature, this compound is not a naturally occurring volatile compound in either raw or roasted almonds. The characteristic aroma of almonds is primarily derived from a complex mixture of aldehydes, alcohols, ketones, and, in roasted varieties, Maillard reaction products. Benzaldehyde is the key impact compound in raw almonds. Researchers investigating the flavor profile of almonds should focus on this established group of compounds. The provided protocol and workflow offer a standard methodology for such analyses.

References

An In-depth Technical Guide to the Physicochemical Properties of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl valerate (also known as butyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. It is found naturally in some fruits and is widely used as a flavoring and fragrance agent. Beyond its sensory characteristics, a thorough understanding of its physicochemical properties is essential for its application in various fields, including chemical synthesis, formulation development, and quality control. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These values represent a synthesis of data from various sources and provide a baseline for its characterization.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₂[1][2][3] |

| Molecular Weight | 158.24 g/mol [1] |

| Appearance | Colorless to pale yellow, clear liquid[4][5] |

| Odor | Fruity, apple-raspberry-like[1][2][3] |

| Melting Point | -92.8 °C[1][4] |

| Boiling Point | 185.8 - 187 °C at 760 mmHg[1][2][3][4] |

| Density | 0.861 - 0.871 g/mL at 20-25 °C[2][4] |

| Refractive Index (n²⁰/D) | 1.408 - 1.416[2][4] |

Table 2: Solubility and Volatility Properties of this compound

| Property | Value |

| Solubility in Water | Slightly soluble (approx. 83.87 - 101.9 mg/L at 25 °C)[4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and propylene glycol[4][5] |

| Vapor Pressure | 0.608 mmHg at 25 °C (estimated)[4] |

| Vapor Density | 5.4 (Air = 1)[4] |

| Flash Point | 66.67 °C (152.00 °F) - Closed Cup[4] |

| logP (o/w) | 3.333 (estimated)[4] |

Experimental Protocols

The determination of the physicochemical properties of this compound requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of valeric acid and n-butanol, using an acid catalyst.

Materials:

-

Valeric acid

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of valeric acid and n-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Set up the apparatus for reflux and heat the mixture for 1-2 hours.

-

After cooling, transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the crude this compound over anhydrous magnesium sulfate.

-

Purify the product by distillation, collecting the fraction that boils at approximately 186 °C.

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a Thiele tube.

Materials:

-

This compound sample

-

Distillation flask or Thiele tube

-

Thermometer

-

Condenser (for distillation)

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure (Distillation Method):

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Assemble the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask.

-

Heat the flask gently to bring the liquid to a boil.

-

Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses.

Measurement of Density

The density of this compound can be measured using a pycnometer or a digital density meter.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) or digital density meter

-

Analytical balance

-

Thermostat/water bath

Procedure (Pycnometer Method):

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

Determine the mass of the pycnometer filled with water.

-

Repeat the process with this compound.

-

Calculate the density of this compound using the formula: Density = (mass of this compound / mass of water) * density of water at the measurement temperature.

Measurement of Refractive Index

The refractive index is typically measured using an Abbe refractometer.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Calibrate the Abbe refractometer with a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.

Determination of Flash Point

The flash point of this compound is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester.[6][7]

Materials:

Procedure:

-

Fill the test cup of the Pensky-Martens apparatus with the this compound sample to the specified level.[6]

-

Close the cup and begin heating and stirring at a controlled rate as specified by the standard method (e.g., ASTM D93).[6][8][9]

-

At regular temperature intervals, apply the ignition source to the opening in the lid.[6]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: Workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

This diagram outlines the logical sequence for determining the key physicochemical properties of a liquid sample like this compound.

Caption: Logical workflow for property determination.

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical.[10] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[10][11] For detailed safety information, consult the Safety Data Sheet (SDS).[10][11]

References

- 1. This compound | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 591-68-4 [chemicalbook.com]

- 3. This compound CAS#: 591-68-4 [m.chemicalbook.com]

- 4. This compound, 591-68-4 [thegoodscentscompany.com]

- 5. CAS 591-68-4: this compound | CymitQuimica [cymitquimica.com]

- 6. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ptplab.net [ptplab.net]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Solubility and Miscibility of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of butyl valerate, a key ester in various industrial and research applications. Understanding these fundamental physicochemical properties is critical for its application in formulations, as a solvent, and in synthesis processes. This document collates available quantitative data, outlines detailed experimental protocols for determination, and provides a logical workflow for assessing these characteristics.

Core Concepts: Solubility and Miscibility

Solubility refers to the ability of a solid, liquid, or gaseous chemical substance (the solute) to dissolve in a solvent (usually a liquid) to form a homogeneous solution. The extent of the solubility of a substance in a specific solvent is measured as the saturation concentration, where adding more solute does not increase the concentration of the solution.

Miscibility , on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution. The term is most often applied to liquids but also applies to solids and gases. If two substances are miscible, they are completely soluble in one another.

Quantitative Solubility and Miscibility Data for this compound

This compound, an ester with the chemical formula C₉H₁₈O₂, exhibits solubility characteristics typical of a moderately nonpolar organic compound. Its solubility is largely dictated by the long hydrocarbon chains of both the butyl and valerate moieties, which dominate over the polar ester group.

| Solvent | Solubility (g/L) | Temperature (°C) | Comments |

| Water | 0.1019 (estimated) | 25 | Slightly soluble[1] |

| Water | 0.08387 | 25 | Slightly soluble[2][3] |

| Ethanol | 5187.66 | 25 | Soluble[4] |

| Methanol | 5888.43 | 25 | Soluble[4] |

| Isopropanol | 4679.07 | 25 | Soluble[4] |

| Propylene Glycol | - | - | Soluble[1][4][5] |

| Diethyl Ether | - | - | Soluble[6][7] |

| Alcohol | - | - | Soluble[1][7] |

Experimental Protocols

The determination of solubility and miscibility are fundamental laboratory procedures. Below are detailed methodologies that can be adapted for this compound.

Experiment 1: Determination of Qualitative Solubility

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes with stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

-

Constant temperature water bath

Procedure:

-

Add 1 mL of the chosen solvent to a clean, dry test tube.

-

Carefully add 0.1 mL of this compound to the same test tube.

-

Stopper the test tube and shake it vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand for at least 5 minutes and observe.

-

Observation:

-

Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate completely.

-

Insoluble: Two distinct layers are visible, or droplets of this compound are clearly suspended in the solvent.

-

-

For temperature-dependent studies, the test tube can be placed in a constant temperature water bath for a set period before and after mixing, and observations are recorded at the desired temperature.

Experiment 2: Determination of Quantitative Solubility (Saturation Point)

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature shaker or water bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Micropipettes

Procedure:

-

Add a known volume of the solvent to several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess, undissolved this compound has settled.

-

Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette.

-

Dilute the extracted sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.

Experiment 3: Determination of Miscibility

Objective: To determine if this compound is miscible with another liquid.

Materials:

-

This compound

-

Liquid to be tested for miscibility

-

Graduated cylinders or volumetric flasks

-

Test tubes or beakers

Procedure:

-

In a clean, dry graduated cylinder, add a known volume of this compound (e.g., 10 mL).

-

To the same graduated cylinder, add an equal volume of the second liquid.

-

Stopper and invert the cylinder several times to ensure thorough mixing.

-

Place the cylinder on a level surface and observe the mixture.

-

Observation:

-

Miscible: The two liquids mix completely to form a single, clear, homogeneous phase with no visible interface.

-

Immiscible: The two liquids separate into two distinct layers. The liquid with the lower density will form the upper layer.

-

Partially Miscible: The liquids may initially appear to mix but will separate upon standing, or one liquid will have a limited solubility in the other, resulting in two layers with different volumes than the initial volumes.

-

-

The experiment should be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios) to confirm miscibility across all proportions.

Logical Workflow for Solubility and Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the solubility and miscibility of a compound like this compound.

This guide provides a foundational understanding of the solubility and miscibility of this compound, supported by quantitative data and standardized experimental protocols. For drug development and research applications, it is recommended to perform these determinations under the specific conditions of temperature, pressure, and in the presence of other formulation components that will be encountered in the final application.

References

- 1. This compound, 591-68-4 [thegoodscentscompany.com]

- 2. This compound CAS#: 591-68-4 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scent.vn [scent.vn]

- 5. This compound | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 591-68-4: this compound | CymitQuimica [cymitquimica.com]

- 7. labsolu.ca [labsolu.ca]

The Organoleptic Profile of Butyl Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the odor and flavor characteristics of butyl valerate (also known as butyl pentanoate), a significant ester in the flavor and fragrance industry. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and analytical workflows to support research and development activities.

Executive Summary

This compound (FEMA Number 2217) is an aliphatic ester recognized for its potent and pleasant fruity aroma.[1][2] It is classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is utilized globally as a flavoring agent in a variety of consumer products.[3][4] Its characteristic scent and taste profile, reminiscent of apples, pineapples, and raspberries, makes it a valuable component in the formulation of fruit-flavored foods and beverages.[5][6] This guide collates its physicochemical properties, sensory data, and the methodologies used to ascertain them.

Quantitative Data Summary

The following tables provide a consolidated view of the key physicochemical and sensory data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Butyl pentanoate | [7] |

| CAS Number | 591-68-4 | [8] |

| Molecular Formula | C₉H₁₈O₂ | [8] |

| Molecular Weight | 158.24 g/mol | [8] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 186-187 °C (at 760 mm Hg) | [3] |

| Density | 0.868 g/mL at 25 °C | [3] |

| Flash Point | 66.67 °C (152.00 °F) | [6] |

| Vapor Pressure | 0.608 mmHg at 25 °C | [3] |

| Water Solubility | 83.87 mg/L at 25 °C | [3] |

| Solubility | Soluble in ethanol, propylene glycol | [3][8] |

| Refractive Index | 1.408 - 1.416 at 20 °C | [6] |

Table 2: Odor and Flavor Profile of this compound

| Profile Type | Descriptor | Intensity / Note | Source(s) |

| Odor | Fruity | 97.51% | [8] |

| Apple | 73.13% | [8] | |

| Pineapple | 70.65% | [8] | |

| Green | 61.31% | [8] | |

| Sweet | 60.23% | [8] | |

| Banana | 56.37% | [8] | |

| Winey | 51.75% | [8] | |

| Ethereal | 50.43% | [8] | |

| Raspberry | - | [6] | |

| Tropical | - | [6] | |

| Taste | Sweet, Pineapple, Fruity | at 10 ppm in solution | [6] |

| Banana, Ripe, Tutti-frutti | at 10 ppm in solution | [6] |

Table 3: Sensory Detection Thresholds of Related Valerate Esters

| Compound | Odor Threshold (in air, ppm) | Source |

| Methyl Valerate | 0.0022 | |

| Ethyl Valerate | 0.00011 | |

| n-Propyl Isovalerate | 0.000056 | |

| n-Butyl Isovalerate | 0.012 |

Note: The values above are for different chemical compounds and are provided for illustrative purposes only.

Table 4: Regulatory and Usage Limits

| Regulatory Body / List | Identifier / Status | Usage Limits (mg/kg or ppm) | Source(s) |

| FEMA GRAS | No. 2217 | - | [4] |

| JECFA | No. 160 | No safety concern at current intake levels | |

| FDA CFR | 21 CFR 172.515 | Limited to Moderate Amount | [3][4] |

| Usage (Soft Drinks) | - | 3.0 mg/kg | [3] |

| Usage (Cold Drinks) | - | 2.6 mg/kg | [3] |

| Usage (Candy) | - | 8.0 mg/kg | [3] |

| Usage (Baked Goods) | - | 6.8 mg/kg | [3] |

Signaling and Analytical Visualizations

The following diagrams, rendered in Graphviz, illustrate the biological pathway for odor perception and the experimental workflows used in the sensory analysis of this compound.

References

- 1. orea.or.jp [orea.or.jp]

- 2. CAS 591-68-4: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Fragrance University [fragranceu.com]

- 5. This compound, 591-68-4 [thegoodscentscompany.com]

- 6. This compound | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. env.go.jp [env.go.jp]

biocatalytic production pathways for butyl valerate

An In-depth Technical Guide to the Biocatalytic Production of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a valuable ester with applications in flavors, fragrances, and as a potential biofuel additive.[1][2][3][4] The guide details two primary approaches: direct enzymatic synthesis via lipase-catalyzed esterification and de novo biosynthesis through whole-cell metabolic engineering. It includes structured data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction to Biocatalytic Routes

The production of esters like this compound is traditionally accomplished through chemical synthesis, often requiring harsh conditions and catalysts.[1] Biocatalysis offers a green and sustainable alternative, utilizing enzymes or whole microbial cells to perform the synthesis under mild conditions.[5] This approach can lead to products that are considered "natural," a significant advantage in the food and fragrance industries. The two main biocatalytic strategies are:

-

Enzymatic Esterification/Transesterification: This method employs isolated lipases to catalyze the reaction between valeric acid and butanol (esterification) or between a valeric acid ester and butanol (transesterification).

-

De Novo Biosynthesis: This advanced approach involves engineering microorganisms to produce this compound from simple carbon sources like glucose. This is achieved by introducing and optimizing metabolic pathways for the synthesis of the precursors, valeric acid and butanol, and a final enzymatic step to form the ester.[6]

Enzymatic Production via Lipase Catalysis

Lipases (EC 3.1.1.3) are highly efficient biocatalysts for ester synthesis in non-aqueous environments.[7] They can be used in either free or immobilized forms, with immobilization offering significant advantages in terms of stability and reusability.[8] Candida antarctica lipase B (CALB) is one of the most effective and widely used lipases for this type of reaction due to its high activity and stability in organic media.[9][10]

Reaction Pathways

The primary enzymatic routes are direct esterification and transesterification.

This is the most direct enzymatic route, where a lipase catalyzes the formation of an ester bond between valeric acid and butanol, releasing water as a byproduct.

Caption: Lipase-catalyzed direct esterification pathway.

An alternative route is the alcoholysis of a simple ester of valeric acid (e.g., ethyl valerate) with butanol. This can sometimes be advantageous to shift the reaction equilibrium. A similar process is used for butyl butyrate synthesis.[11]

Quantitative Data for Lipase-Catalyzed Synthesis

The following table summarizes key quantitative data from studies on the synthesis of valerates and similar esters, highlighting the performance of different lipases and conditions.

| Enzyme | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Solvent | Conversion/Yield (%) | Reference(s) |

| Biosilicified Candida antarctica Lipase | Valeric Acid, Butanol | 1:1 - 1:3 | Room Temp. | 2 | Solvent-free | 50 - 70 | [9] |

| Candida antarctica Lipase B (CALB) | Tributyrin (hydrolysis) | N/A | - | - | Organic Media | 49% of emulsion activity | [10] |

| Thermomyces lanuginosus Lipase (TLL) | Tributyrin (hydrolysis) | N/A | - | - | Organic Media | 9.2% of emulsion activity | [10] |

| Immobilized Rhizopus oryzae Lipase | Acetic Acid, Butanol | 1:1 | 37 | - | Solvent-free | 60 | [12] |

| Immobilized Rhizopus oryzae Lipase | Acetic Acid, Butanol | - | - | - | Heptane/Hexane | 76 - 80 | [12] |

Experimental Protocols

This protocol is adapted from a study on the synthesis of alkyl valerates using biosilicified Candida antarctica lipase.[9]

-

Reaction Setup: In a suitable reaction vessel, combine 0.01 mol of valeric acid (approx. 1.09 mL) and n-butanol. The molar ratio of acid to alcohol can be varied (e.g., 1:1, 1:2, 1:3), corresponding to approximately 0.92 mL, 1.83 mL, and 2.75 mL of butanol, respectively.

-

Catalyst Addition: Add 30 mg of biosilicified lipase (e.g., 15% m/v).

-

Reaction Conditions: Submerge the reaction vessel in an ultrasonic bath. Irradiate with ultrasound for 2 hours, continuously monitoring the temperature.

-

Analysis: After the reaction, analyze the product mixture using gas chromatography (GC) to determine the conversion of valeric acid to this compound.

De Novo Biosynthesis via Whole-Cell Engineering

Whole-cell biocatalysis offers the potential for one-pot production of this compound from simple sugars, which can be more cost-effective for large-scale production.[5][13][14] This approach requires extensive metabolic engineering of a host organism, such as Escherichia coli or Saccharomyces cerevisiae, to introduce synthetic pathways for the production of both valeryl-CoA and n-butanol, followed by a final condensation step.

Metabolic Pathways for Precursor Synthesis

The production of odd-chain fatty acids like valeric acid is not a common native pathway in many model organisms. A promising strategy is the implementation of a reverse β-oxidation (rBOX) pathway .[15][16] This pathway elongates a starting acyl-CoA molecule (propionyl-CoA) with acetyl-CoA.

Caption: Reverse β-oxidation pathway for Valeryl-CoA synthesis.

To enable this pathway, propionyl-CoA must first be synthesized from central metabolism, for which several engineered pathways exist.[17] The core of the rBOX cycle then involves four key enzymatic steps to elongate propionyl-CoA to valeryl-CoA.[15][17]

The production of n-butanol in non-native hosts like E. coli is well-established and typically involves the expression of genes from Clostridium species.[9][18] The pathway starts from acetyl-CoA.

Caption: Engineered n-Butanol synthesis pathway from Acetyl-CoA.

Final Esterification Step

Once the host organism can produce both valeryl-CoA and n-butanol, a final enzyme is required to condense them into this compound. Alcohol Acyltransferases (AATs) are well-suited for this intracellular reaction.[1][16][19] AATs catalyze the condensation of an acyl-CoA with an alcohol. Various AATs from plants, such as strawberry (Fragaria x ananassa) or apple (Malus sp.), have been successfully used to produce other esters like butyl butyrate in engineered microbes.[20]

Overall Workflow and Regulatory Considerations

The development of a whole-cell biocatalyst for this compound involves a multi-step process.

Caption: Workflow for developing a whole-cell biocatalyst.

Regulatory Engineering: Rather than targeting complex signaling cascades, enhancing precursor supply often involves transcriptional regulation. This can include:

-

Promoter Engineering: Using strong constitutive or inducible promoters to control the expression of pathway genes.

-

Dynamic Regulation: Employing promoters that are responsive to intracellular metabolite concentrations (e.g., fatty acids or acyl-CoA) to balance metabolic flux and avoid the accumulation of toxic intermediates.[6][21][22]

-

Global Regulator Engineering: Modifying global transcriptional regulators to redirect carbon flux from central metabolism towards the desired precursor pathways.[23][24]

Downstream Processing and Purification

Regardless of the production method, the final product, this compound, must be separated and purified from the reaction mixture or fermentation broth.[25]

General Purification Strategy for Esters

A common approach for purifying water-insoluble esters involves several steps.[26]

-

Removal of Acidic Impurities: The crude product is washed with a basic solution (e.g., 2N sodium carbonate or sodium hydroxide) to remove any unreacted valeric acid.

-

Removal of Alcoholic Impurities: The mixture is then washed with a calcium chloride solution to remove unreacted butanol.

-

Drying: The organic phase containing the ester is dried using a drying agent like magnesium sulfate.

-

Distillation: The final purification is achieved through fractional distillation to separate the this compound from any remaining impurities.

Extraction from Fermentation Broth

For whole-cell systems, an initial extraction step is required to recover the this compound from the aqueous fermentation broth.

-

Liquid-Liquid Extraction (LLE): A water-immiscible organic solvent is used to extract the this compound. The choice of solvent is critical and should have high selectivity for the ester. For similar short-chain fatty acids, oleyl alcohol has been shown to be an effective extraction solvent.

-

In Situ Product Recovery (ISPR): This involves adding an extraction solvent directly to the fermenter to continuously remove the product as it is formed. This can alleviate product toxicity to the microbial cells and improve overall yields.

Caption: General downstream processing workflow for this compound.

Conclusion

The biocatalytic production of this compound presents a versatile and sustainable alternative to traditional chemical synthesis. Direct enzymatic esterification, particularly with immobilized lipases like CALB, offers a straightforward method with high conversion rates. For larger-scale and potentially more economical production, de novo biosynthesis in engineered microorganisms is a powerful, albeit more complex, approach. The successful implementation of a whole-cell catalyst hinges on the efficient engineering of pathways for both valeryl-CoA and n-butanol, coupled with a suitable alcohol acyltransferase for the final condensation. Advances in synthetic biology and metabolic engineering continue to improve the titers, yields, and productivity of such systems, paving the way for the industrial-scale bio-production of this compound and other valuable esters.

References

- 1. Engineering yeast for tailored fatty acid profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation and the Diversification of Metabolism in Wine Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 591-68-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H18O2 | CID 61137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The atypical lipase B from Candida antarctica is better adapted for organic media than the typical lipase from Thermomyces lanuginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipase-catalyzed synthesis of butyl butyrate by alcoholysis in an integrated liquid-vapor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of butyl acetate ester by lipase from novel strain of Rhizopus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering robust microorganisms for organic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Precision fermentation - Wikipedia [en.wikipedia.org]

- 15. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US10633676B2 - Reverse beta oxidation pathway - Google Patents [patents.google.com]

- 17. pnas.org [pnas.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. Microbial production of short and medium chain esters: Enzymes, pathways, and applications [agris.fao.org]

- 20. biorxiv.org [biorxiv.org]

- 21. d-nb.info [d-nb.info]

- 22. Spatial–temporal regulation of fatty alcohol biosynthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic Engineering Escherichia coli for the Production of Lycopene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Engineering E. coli for Biofuel Production [large.stanford.edu]

- 25. m.youtube.com [m.youtube.com]

- 26. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of Butyl Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of butyl valerate (also known as butyl pentanoate). The information is compiled from various scientific databases and literature, offering researchers, scientists, and professionals in drug development a detailed resource. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes a visualization of the experimental workflow.

Core Thermodynamic Properties

This compound is an ester with the chemical formula C₉H₁₈O₂. Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes, which is essential for its application in research and industrial settings.

Physical and Thermodynamic Data

The following tables summarize the key physical and thermodynamic properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | 185.8 - 187 °C | @ 760 mmHg[1][2] |

| Melting Point | -92.8 °C | [1][2] |

| Density | 0.861 - 0.871 g/cm³ | @ 20°C/4°C[1] |

| 0.868 g/mL | @ 25°C[2] | |

| Refractive Index | 1.408 - 1.416 | @ 20°C[1] |

| 1.412 | @ 20°C/D[2] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Method |

| Enthalpy of Vaporization | 42.43 kJ/mol | |

| Vapor Pressure | 0.608 mmHg | @ 25°C |

| Enthalpy of Formation (liquid) | -613. ± 2. kJ/mol | Ccb[3] |

| Enthalpy of Combustion (liquid) | -5500.7 ± 1.7 kJ/mol | Ccb[3] |

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. Below are detailed methodologies for measuring these properties.

Determination of Boiling Point

Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The flask is heated using a heating mantle.

-

The vapor travels up into the condenser, where it is cooled and condenses back into a liquid.

-

The thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For a pure substance, this temperature should remain constant throughout the distillation process.

Measurement of Density

Apparatus: Pycnometer or a calibrated volumetric flask and an analytical balance.

Procedure:

-

The mass of the clean and dry pycnometer is accurately measured.

-

The pycnometer is filled with distilled water to a calibrated mark, and the mass is measured again. The volume of the pycnometer is calculated using the known density of water at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound to the same calibrated mark.

-

The mass of the pycnometer with this compound is measured.

-

The density of this compound is calculated by dividing the mass of the ester by the volume of the pycnometer.

Measurement of Vapor Pressure

Method: Ebullioscopic Method

Apparatus: An ebulliometer, which consists of a boiler with a thermowell for a precision thermometer, a condenser, and a connection to a pressure control system.

Procedure:

-

A pure sample of this compound is placed in the boiler of the ebulliometer.

-

The system is brought to a specific, controlled pressure.

-

The liquid is heated until it boils.

-

The temperature of the boiling liquid is measured with a high-precision thermometer once thermal equilibrium is reached.

-

This temperature is the boiling point of this compound at the set pressure.

-

The procedure is repeated at various pressures to obtain a set of vapor pressure-temperature data.

Determination of Enthalpy of Vaporization

Method: Calorimetric Measurement

Apparatus: A vaporization calorimeter, which includes a vessel containing the liquid sample and a heater, all enclosed in a temperature-controlled environment.

Procedure:

-

A known mass of this compound is placed in the vaporization vessel.

-

The sample is heated at a constant pressure, and the energy input required to vaporize a certain amount of the substance is measured.

-

The enthalpy of vaporization is calculated from the heat input and the amount of substance vaporized.

-